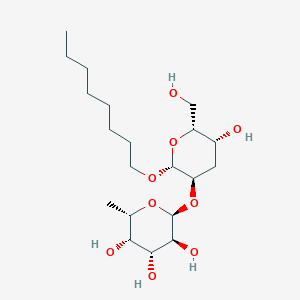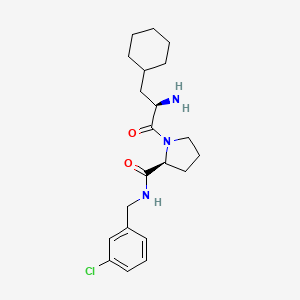![molecular formula C20H19N3O4 B10758392 (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol](/img/structure/B10758392.png)
(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol is a complex organic compound characterized by its unique structure, which includes indole moieties and a butane-1,2-diol backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with butane-1,2-diol under specific conditions that favor the formation of the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole moieties can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moieties are known to interact with proteins and nucleic acids, making it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
The compound’s potential biological activities make it a candidate for drug discovery and development. Researchers investigate its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to develop new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol involves its interaction with specific molecular targets. The indole moieties can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)isoindolin-1-one derivatives: These compounds share structural similarities with (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol and are used in similar research applications.
3-hydroxy-3-(indol-3-yl)indolin-2-ones: These compounds also contain indole moieties and exhibit similar chemical reactivity and biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique properties and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol |
InChI |
InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18-/t12-/m0/s1 |
InChI Key |
TWOSIFOFWWXXIG-SSGZKOIESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N/OCC[C@@H](CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Carbamimidamidooxy)ethyl]-2-{6-Cyano-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-2-Fluorophenyl}acetamide](/img/structure/B10758314.png)
![4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide](/img/structure/B10758326.png)
![5-{[1-(2-Fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758328.png)
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B10758331.png)

![N-((1R,2S)-2-(5-chloro-1H-indole-2-carboxamido)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B10758350.png)
![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B10758352.png)
![N-cyclopropyl-N-(trans-4-pyridin-3-ylcyclohexyl)-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide](/img/structure/B10758375.png)
![2-(4-(Aminomethyl)piperidin-1-YL)-N-(3_cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)acetamide](/img/structure/B10758379.png)
![N-(5-{[(2s)-4-Amino-2-(3-Chlorophenyl)butanoyl]amino}-1h-Indazol-3-Yl)benzamide](/img/structure/B10758382.png)

![N-(4-Phenoxyphenyl)-2-[(Pyridin-4-Ylmethyl)amino]nicotinamide](/img/structure/B10758396.png)
![N-{2-Methyl-5-[(6-Phenylpyrimidin-4-Yl)amino]phenyl}methanesulfonamide](/img/structure/B10758400.png)
![4-(4-Methylpiperazin-1-Yl)-N-[5-(2-Thienylacetyl)-1,5-Dihydropyrrolo[3,4-C]pyrazol-3-Yl]benzamide](/img/structure/B10758401.png)
